Cas no 2137682-03-0 (Sodium 4-chloronaphthalene-1-sulfinate)

Sodium 4-chloronaphthalene-1-sulfinate is a sulfinate salt derivative of 4-chloronaphthalene, primarily used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include high reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex aromatic frameworks. The compound exhibits good solubility in polar solvents, facilitating its use in solution-phase reactions. Its stable crystalline form ensures consistent handling and storage. The presence of both sulfinate and chloro functional groups allows for versatile functionalization, enabling applications in agrochemicals, dyes, and specialty chemicals. Proper handling under inert conditions is recommended to maintain stability.
Sodium 4-chloronaphthalene-1-sulfinate structure
2137682-03-0 structure
Product name:Sodium 4-chloronaphthalene-1-sulfinate
CAS No:2137682-03-0
MF:C10H6ClNaO2S
MW:248.661211490631
CID:6316528
PubChem ID:165956392

Sodium 4-chloronaphthalene-1-sulfinate Chemical and Physical Properties

Names and Identifiers

    • sodium 4-chloronaphthalene-1-sulfinate
    • 2137682-03-0
    • EN300-723192
    • Sodium 4-chloronaphthalene-1-sulfinate
    • Inchi: 1S/C10H7ClO2S.Na/c11-9-5-6-10(14(12)13)8-4-2-1-3-7(8)9;/h1-6H,(H,12,13);/q;+1/p-1
    • InChI Key: AXIUAQFJUGZPKX-UHFFFAOYSA-M
    • SMILES: ClC1C=CC(=C2C=CC=CC2=1)S(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 247.9674726g/mol
  • Monoisotopic Mass: 247.9674726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.3Ų

Sodium 4-chloronaphthalene-1-sulfinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-723192-0.25g
sodium 4-chloronaphthalene-1-sulfinate
2137682-03-0 95.0%
0.25g
$670.0 2025-03-12
Enamine
EN300-723192-2.5g
sodium 4-chloronaphthalene-1-sulfinate
2137682-03-0 95.0%
2.5g
$1428.0 2025-03-12
Enamine
EN300-723192-0.1g
sodium 4-chloronaphthalene-1-sulfinate
2137682-03-0 95.0%
0.1g
$640.0 2025-03-12
Enamine
EN300-723192-1.0g
sodium 4-chloronaphthalene-1-sulfinate
2137682-03-0 95.0%
1.0g
$728.0 2025-03-12
Enamine
EN300-723192-0.5g
sodium 4-chloronaphthalene-1-sulfinate
2137682-03-0 95.0%
0.5g
$699.0 2025-03-12
Enamine
EN300-723192-5.0g
sodium 4-chloronaphthalene-1-sulfinate
2137682-03-0 95.0%
5.0g
$2110.0 2025-03-12
Enamine
EN300-723192-0.05g
sodium 4-chloronaphthalene-1-sulfinate
2137682-03-0 95.0%
0.05g
$612.0 2025-03-12
Enamine
EN300-723192-10.0g
sodium 4-chloronaphthalene-1-sulfinate
2137682-03-0 95.0%
10.0g
$3131.0 2025-03-12

Additional information on Sodium 4-chloronaphthalene-1-sulfinate

Introduction to Sodium 4-chloronaphthalene-1-sulfinate (CAS No. 2137682-03-0)

Sodium 4-chloronaphthalene-1-sulfinate (CAS No. 2137682-03-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it valuable for various applications, particularly in the synthesis of advanced materials and pharmaceutical intermediates. The presence of both a chloro and a sulfinate group on the naphthalene ring imparts distinct reactivity and functionality, which are leveraged in multiple industrial and research settings.

The Sodium 4-chloronaphthalene-1-sulfinate molecule is derived from naphthalene, a commonly used aromatic hydrocarbon in organic synthesis. The introduction of a chlorine atom at the 4-position and a sulfinate group at the 1-position creates a highly reactive intermediate that can undergo further functionalization. This reactivity is crucial for its role in the development of complex chemical structures, including those found in modern pharmaceuticals.

In recent years, there has been a growing interest in the applications of sulfinate derivatives due to their versatility in chemical transformations. Sodium 4-chloronaphthalene-1-sulfinate is no exception, as it serves as a key building block in the synthesis of various pharmacologically active compounds. Researchers have been exploring its potential in developing novel therapeutic agents, particularly those targeting neurological disorders and inflammatory conditions. The sulfinate group, in particular, has been shown to enhance binding affinity and metabolic stability in drug candidates.

The compound's unique structure also makes it suitable for applications in materials science. For instance, it can be used as a precursor in the synthesis of conductive polymers and organic semiconductors. These materials are increasingly important in the development of flexible electronics, solar cells, and other advanced technological devices. The chlorine substituent further enhances its utility by allowing for selective reactions that can tailor the properties of the final material.

Recent studies have highlighted the role of sodium 4-chloronaphthalene-1-sulfinate in green chemistry initiatives. Its synthesis can be optimized to minimize waste and energy consumption, aligning with global efforts to promote sustainable chemical practices. Additionally, its reactivity allows for the development of catalytic processes that reduce the need for harsh conditions or toxic reagents.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of derivatives of sodium 4-chloronaphthalene-1-sulfinate. Researchers are investigating its role in modulating enzyme activity and interacting with biological targets. Preliminary findings suggest that it may have applications in treating conditions such as cancer, where precise molecular interactions are crucial for efficacy. The compound's ability to undergo further functionalization makes it a versatile scaffold for drug discovery.

In conclusion, sodium 4-chloronaphthalene-1-sulfinate (CAS No. 2137682-03-0) is a multifaceted compound with significant potential across multiple industries. Its unique structural features and reactivity make it invaluable for pharmaceutical synthesis, materials science, and green chemistry initiatives. As research continues to uncover new applications and methodologies, the importance of this compound is likely to grow further.

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